molecular formula C14H11Cl2NO B337451 N-(2,3-dichlorophenyl)-3-methylbenzamide

N-(2,3-dichlorophenyl)-3-methylbenzamide

Cat. No.: B337451
M. Wt: 280.1 g/mol
InChI Key: URLNYQMFWQAFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dichlorophenyl)-3-methylbenzamide (CAS 90665-37-5) is a benzamide derivative featuring a 2,3-dichlorophenyl group attached to the amide nitrogen and a methyl substituent at the 3-position of the benzoyl moiety. This compound is commercially available at 97% purity and is structurally characterized by its dichlorinated aromatic ring and hydrophobic methyl group .

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-3-methylbenzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-4-2-5-10(8-9)14(18)17-12-7-3-6-11(15)13(12)16/h2-8H,1H3,(H,17,18)

InChI Key

URLNYQMFWQAFEQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chlorine Positioning : Ortho-substituted dichlorophenyl groups (e.g., 2,3-Cl₂) are common in dopamine D3 receptor ligands, suggesting a role in target specificity .
  • Substituent Effects : Fluorine or methoxy groups (e.g., in etobenzanid) modulate electronic properties and bioavailability .

Pharmacological and Functional Comparisons

Dopamine D3 Receptor Ligands

This compound shares structural motifs with selective dopamine D3 receptor (D3R) antagonists/partial agonists, such as:

  • 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7f) : Exhibits 65% synthetic yield and potent D3R affinity (Ki < 10 nM) .
  • PG 01037 : A trans-but-2-enyl-linked benzamide with a brain-to-plasma ratio of 11.81, indicating strong CNS penetration despite P-glycoprotein-mediated efflux .

Pharmacokinetic Data :

Compound t₁/₂ (h) Volume of Distribution (L/kg) Brain-to-Plasma Ratio Reference
PG 01037 3.27 14.19 11.81
NGB 2904 1.49 5.95 2.93

Key Insight : The 2,3-dichlorophenyl group is critical for D3R selectivity, but bulky substituents (e.g., fluorenyl in NGB 2904) reduce brain uptake due to efflux transporter interactions .

Antimicrobial Agents

This compound analogs in triazine-quinoline hybrids (e.g., 6a-n) demonstrate moderate to excellent antibacterial and antifungal activity. For example:

  • 6a-n Derivatives: Feature a 2-chloroquinoline-3-carboxamide core linked to a 2,3-dichlorophenyltriazine moiety. These compounds show MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Candida albicans .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.